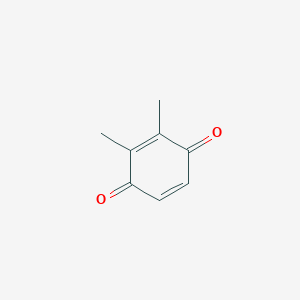

2,3-Dimethyl-p-benzoquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIACLXROWHONEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200579 | |

| Record name | 2,3-Dimethyl-2,5-cyclohexadiene-1,4 dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 2,3-Dimethyl-2,5-cyclohexadiene-1,4-dione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19453 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

526-86-3 | |

| Record name | 2,3-Dimethyl-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-2,5-cyclohexadiene-1,4 dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethyl-2,5-cyclohexadiene-1,4 dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIMETHYL-4-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DVX468HU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2,3-Dimethyl-p-benzoquinone from 2,3-Dimethylphenol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3-dimethyl-p-benzoquinone via the oxidation of 2,3-dimethylphenol. The document details the chemical and physical properties of the reactant and product, explores various synthetic methodologies with a focus on experimental protocols, and summarizes quantitative data from relevant studies. Visualizations for the general experimental workflow and a relevant biological pathway involving a structurally similar quinone are provided to support the text. This guide is intended to serve as a practical resource for professionals in chemical synthesis and drug development.

Introduction

This compound, also known as o-xyloquinone, is a quinone derivative of significant interest in organic synthesis. Quinones are a class of compounds widely present in nature and are known for their diverse biological activities and roles as versatile intermediates for the synthesis of more complex molecules, including pharmaceuticals and dyes.[1][2] The oxidation of substituted phenols, such as 2,3-dimethylphenol (2,3-xylenol), is a primary and direct route to obtaining the corresponding p-benzoquinone.[3]

This guide focuses on the core methodologies for this transformation, providing detailed experimental protocols, comparative data on different oxidative systems, and insights into the biological relevance of related benzoquinones, making it a valuable tool for researchers in medicinal chemistry and process development.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of the starting material and the final product is critical for experimental design, purification, and handling.

| Property | 2,3-Dimethylphenol (Reactant) | This compound (Product) |

| IUPAC Name | 2,3-dimethylphenol[4] | 2,3-dimethylcyclohexa-2,5-diene-1,4-dione[5] |

| Synonyms | 2,3-Xylenol, vic-o-xylenol[6] | o-Xyloquinone, 2,3-Dimethylbenzo-1,4-quinone[5] |

| Molecular Formula | C₈H₁₀O[4] | C₈H₈O₂ |

| Molar Mass | 122.16 g/mol [4] | 136.15 g/mol [5] |

| Appearance | Colorless to brown crystalline solid[4][6] | White to yellow crystalline powder[1][5] |

| Melting Point | 70-75 °C[6] | 55-57 °C (Note: Some sources report higher values, e.g., 230-232 °C, which may refer to a different compound or require verification)[1][5] |

| Boiling Point | ~217 °C at 760 mmHg[4][6] | Not readily available |

| Solubility | Slightly soluble in water (4.57 g/L at 25 °C); soluble in most organic solvents and aqueous alkali.[4][6] | Almost insoluble in water; soluble in ethanol, acetone, chloroform, and dimethylformamide.[1] |

| CAS Number | 526-75-0[6] | 526-86-3[5] |

Synthesis Methodologies: An Overview

The oxidation of phenols with a free para-position to p-benzoquinones is a fundamental transformation in organic chemistry. Several oxidative systems have been developed, with varying degrees of selectivity, yield, and environmental impact. The choice of method often depends on substrate sensitivity, scale, and available reagents.

| Method | Oxidant / Catalyst System | Typical Solvent(s) | Key Features & Notes |

| Teuber Reaction | Dipotassium nitrosodisulfonate (Fremy's Salt)[7] | Water, Diethyl Ether, Chloroform | A mild and highly selective method for converting phenols to quinones. The reaction is often buffered.[8][9] Two moles of Fremy's salt are required per mole of phenol.[8] |

| Salcomine Catalysis | Bis(salicylidene)ethylenediiminocobalt(II) (Salcomine) / O₂ | Chloroform, Methanol, DMF | A homogeneous catalytic process using molecular oxygen as the terminal oxidant.[10][11] Reaction rate can be sensitive to substituents on the phenol.[11] |

| Peroxide Oxidation | Hydrogen Peroxide (H₂O₂) / Iodine or Metal Catalyst | Water, Isopropyl Alcohol, Acetic Acid | A "green" chemistry approach using H₂O₂. Catalysts like iodine compounds or heteropolyacids are often required to achieve good yields.[12][13] |

| Peroxy Radical Oxidation | t-Butyl hydroperoxide / Cobalt toluate | Benzene | Generates t-butyl peroxy radicals that oxidize the phenol. This method has been applied to the analogous 2,6-dimethylphenol.[14] |

Detailed Experimental Protocols

The following protocols are representative procedures for the oxidation of dimethylphenols to their corresponding p-benzoquinones. While Protocol 1 is for a closely related substrate, it is considered the gold standard for this class of transformation and is directly adaptable for 2,3-dimethylphenol.

This protocol is adapted from a verified procedure for the oxidation of 3,4-dimethylphenol and is highly applicable for 2,3-dimethylphenol.[9]

1. Reagents and Materials:

-

2,3-Dimethylphenol (1.0 eq)

-

Dipotassium nitrosodisulfonate (Fremy's Salt, (KSO₃)₂NO) (2.5 eq)[7]

-

Sodium dihydrogen phosphate (NaH₂PO₄·H₂O) buffer

-

Distilled Water

-

Diethyl Ether or Chloroform (for extraction)

-

Anhydrous Sodium Sulfate (for drying)

2. Procedure:

-

Prepare a buffer solution by dissolving sodium dihydrogen phosphate in a large volume of distilled water (e.g., 15 g in 5 L for a 0.13 mole scale reaction).[9]

-

In a large separatory funnel or reaction vessel, add the Fremy's salt (2.5 equivalents) to the buffer solution and shake or stir until the purple inorganic radical dissolves.[9]

-

Separately, dissolve the 2,3-dimethylphenol (1.0 equivalent) in an immiscible organic solvent like diethyl ether (e.g., 16 g in 350 mL for a 0.13 mole scale).[9]

-

Quickly add the phenol solution to the aqueous Fremy's salt solution.

-

Shake or stir the biphasic mixture vigorously for approximately 20-30 minutes. The color of the aqueous layer will typically change from purple to red-brown, indicating consumption of the radical.[9]

-

Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent (e.g., 3 x 400 mL chloroform) until the aqueous phase is no longer colored.[9]

-

Combine the organic extracts and dry over anhydrous sodium sulfate.[9]

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure at a low temperature (20–25 °C) to avoid sublimation of the product.

-

The resulting crude crystalline product can be further purified by recrystallization or by slurrying in a minimal amount of cold ether to remove soluble impurities.[9]

Expected Yield: Yields for this reaction are typically in the range of 45-55%.[9]

This is a general procedure for the aerobic oxidation of phenols catalyzed by Salcomine.[10][11]

1. Reagents and Materials:

-

2,3-Dimethylphenol (1.0 eq)

-

Salcomine (catalytic amount, e.g., 5-10 mol%)

-

Solvent (e.g., Chloroform, Methanol, or Dimethylformamide)

-

Oxygen gas (balloon or bubbler)

2. Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve the Salcomine catalyst in the chosen solvent.

-

Saturate the solution with oxygen by bubbling O₂ gas through it for 10-15 minutes.

-

Add the 2,3-dimethylphenol to the catalyst solution and maintain a positive pressure of oxygen (e.g., via an O₂-filled balloon).

-

Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from several hours to over a day depending on the substrate.[11]

-

Upon completion, the solvent can be removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to separate the this compound from the catalyst and any byproducts.

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes. The following diagrams illustrate the general synthesis workflow and a relevant biological mechanism.

Caption: General experimental workflow for the synthesis and purification of this compound.

Caption: Biological pathway showing the cytotoxic mechanism of Coenzyme Q₀, an analog of this compound.[15]

Biological Relevance for Drug Development

While specific signaling pathways for this compound are not extensively documented, the broader class of 1,4-benzoquinones is of high interest to drug developers. These structures are present in biochemical cofactors like Coenzyme Q10 and form the core of drugs with therapeutic relevance in various diseases.[2]

A structurally related compound, 2,3-dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q₀), has been shown to induce necrosis in HeLa cancer cells.[15] Its mechanism involves rapid formation of adducts with intracellular sulfhydryl groups (e.g., glutathione) via a Michael addition reaction. This adduction disrupts carbohydrate metabolism, leading to severe ATP depletion and, ultimately, necrotic cell death.[15] This mechanism (visualized above) highlights a potential avenue for anticancer drug design, where the reactivity of the quinone core is harnessed to induce targeted cell death. Furthermore, other simple benzoquinone derivatives are being investigated for their potential in treating Alzheimer's disease due to their ability to inhibit cholinesterases and exhibit antioxidant activity.[2]

Conclusion

The synthesis of this compound from 2,3-dimethylphenol is a well-established chemical transformation achievable through several reliable oxidative methods. The Teuber reaction, employing Fremy's salt, offers excellent selectivity and is a preferred method for laboratory-scale synthesis. Catalytic methods using Salcomine with molecular oxygen or hydrogen peroxide with various catalysts represent more scalable and environmentally benign alternatives. The biological activities of structurally related quinones underscore the potential of the this compound scaffold as a valuable building block for the development of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize and further explore this compound.

References

- 1. chembk.com [chembk.com]

- 2. Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synchem.de [synchem.de]

- 6. Buy 2,3-Dimethylphenol | 526-75-0 [smolecule.com]

- 7. Frémy's salt - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. US4973720A - Process for the preparation of p-benzoquinone - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q0) Disrupts Carbohydrate Metabolism of HeLa Cells by Adduct Formation with Intracellular Free Sulfhydryl-Groups, and Induces ATP Depletion and Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-p-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Dimethyl-p-benzoquinone. The document is structured to serve as a practical resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows. The information presented is crucial for understanding the compound's behavior in various chemical and biological systems, thereby supporting its application in research and development.

Introduction

This compound, a member of the quinone family, is a compound of significant interest in various fields of chemical and biological research. Its structure, featuring a benzoquinone ring with two methyl substituents, imparts it with unique electronic and steric properties that influence its reactivity and biological activity. A thorough understanding of its physicochemical characteristics is fundamental for its application as a reagent in organic synthesis and for the investigation of its potential therapeutic effects. This guide aims to consolidate key data and methodologies related to this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below, providing a clear and concise reference for its key characteristics.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₂ | N/A |

| Molecular Weight | 136.15 g/mol | N/A |

| Appearance | Yellow to Orange Solid | [1] |

| Melting Point | 55-57 °C | [1] |

| Boiling Point | 200.3 °C at 760 mmHg | [1] |

| Density | 1.115 g/cm³ | [1] |

| Flash Point | 70.9 °C | N/A |

| Vapor Pressure | 0.326 mmHg at 25°C | N/A |

Solubility

| Solvent | Solubility | Reference |

| Water | Almost insoluble | [1] |

| Chloroform | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1] |

| Methanol | Slightly Soluble | [1] |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

Spectroscopic Data

| Technique | Data | Reference |

| UV-Vis (in n-heptane) | λmax: 253 nm, 259.5 nm, 268.5 nm, 326 nm | [2] |

| ¹H NMR (CDCl₃) | δ (ppm): 2.05 (s, 6H), 6.57 (s, 2H) | [3] |

| ¹³C NMR (CDCl₃) | δ (ppm): 11.9, 134.1, 145.8, 187.9 | [4] |

| Infrared (IR) | Characteristic peaks for C=O and C=C stretching | N/A |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound. These protocols are based on standard laboratory practices.

Synthesis of this compound

A general method for the synthesis of p-benzoquinones involves the oxidation of the corresponding hydroquinone.

Materials:

-

2,3-Dimethylhydroquinone

-

Oxidizing agent (e.g., potassium dichromate, ceric ammonium nitrate)

-

Sulfuric acid

-

Distilled water

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Dissolve a known quantity of 2,3-dimethylhydroquinone in a minimal amount of a suitable solvent or aqueous acidic solution with gentle warming.

-

Cool the solution in an ice bath with vigorous stirring to obtain a fine suspension of crystals.

-

Slowly add a solution of the oxidizing agent (e.g., potassium dichromate in aqueous sulfuric acid) to the cooled suspension in portions, while monitoring and maintaining a low reaction temperature.

-

Observe the color change of the reaction mixture, which indicates the formation of the quinone.

-

After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

-

Cool the mixture to a low temperature (e.g., 5 °C) to precipitate the this compound product.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crude product with ice-cold distilled water to remove any inorganic impurities.

-

The product can be further purified by recrystallization from a suitable solvent or by sublimation.

-

Dry the purified crystals under vacuum to obtain the final product.

Caption: A generalized workflow for the synthesis of this compound.

Melting Point Determination

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

Procedure:

-

Ensure the this compound sample is finely powdered.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a moderate rate initially.

-

As the temperature approaches the expected melting point (55-57 °C), reduce the heating rate to approximately 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

The recorded range is the melting point of the sample.

Solubility Determination

Materials:

-

This compound sample

-

A range of solvents (e.g., water, ethanol, DMSO, chloroform)

-

Test tubes or vials

-

Vortex mixer or shaker

Procedure:

-

Add a small, known amount (e.g., 10 mg) of this compound to a test tube.

-

Add a small volume (e.g., 1 mL) of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).

-

Visually inspect the mixture for any undissolved solid.

-

If the solid has completely dissolved, the compound is considered soluble in that solvent at that concentration.

-

If the solid has not completely dissolved, the compound is classified as slightly soluble or insoluble. Further quantitative analysis can be performed by preparing a saturated solution, filtering the undissolved solid, and determining the concentration of the solute in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy).

UV-Visible Spectroscopy

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., n-heptane)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent of a known concentration.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Place the reference cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the reference cuvette with a cuvette containing the sample solution.

-

Scan the sample across the appropriate UV-Visible wavelength range (e.g., 200-800 nm).

-

Identify the wavelengths of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy

Materials:

-

This compound sample

-

FTIR spectrometer with an appropriate sampling accessory (e.g., ATR or KBr press)

-

Potassium bromide (KBr), if using the pellet method

Procedure (ATR Method):

-

Record a background spectrum of the clean ATR crystal.

-

Place a small amount of the powdered this compound sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the FTIR spectrum of the sample.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, C=C).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve an appropriate amount of the this compound sample (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.6-0.8 mL of the deuterated solvent in a small vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Cap the NMR tube and place it in the NMR spectrometer.

-

Acquire the ¹H and/or ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the data to determine chemical shifts (δ), coupling constants (J), and integration values.

Biological Activity and Signaling Pathways

Quinone derivatives are known to exhibit a range of biological activities, often involving the modulation of cellular signaling pathways. While specific pathways for this compound are not extensively detailed in the literature, related quinones have been shown to induce cellular responses such as apoptosis and modulate pathways like the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. Certain quinones can induce oxidative stress, which in turn can activate various components of the MAPK pathway.

Caption: A potential mechanism of MAPK pathway activation by this compound.

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism of programmed cell death. It can be triggered by cellular stress, including that induced by reactive quinone species.

References

Solubility of 2,3-Dimethyl-p-benzoquinone in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-dimethyl-p-benzoquinone in various organic solvents. This information is critical for a wide range of applications, including organic synthesis, formulation development, and in vitro biological assays. This document compiles available solubility data, details common experimental protocols for solubility determination, and provides visual workflows for these methodologies.

Core Concepts in Solubility

The solubility of a solid solute in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a given temperature and pressure to form a saturated solution. For a compound like this compound, its solubility is a key physicochemical property that influences its reactivity, bioavailability, and ease of handling in a laboratory or industrial setting. Factors affecting solubility include the chemical nature of both the solute and the solvent (polarity, hydrogen bonding capacity), temperature, and pressure.

Solubility Data for this compound and Related Compounds

Quantitative solubility data for this compound in a range of organic solvents is not extensively available in publicly accessible literature. However, qualitative assessments consistently report its solubility in several common organic solvents. For comparative purposes, this guide also includes quantitative data for the parent compound, 1,4-benzoquinone, and a structurally similar compound, 2,5-dimethyl-1,4-benzoquinone.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Chloroform | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] |

| Ethanol | Soluble[2][3] |

| Acetone | Soluble[2][3] |

| Dimethylformamide (DMF) | Soluble[3] |

| Water | Almost Insoluble[3] |

Table 2: Quantitative Solubility of Related Benzoquinones

| Compound | Solvent | Solubility | Temperature |

| 1,4-Benzoquinone | Ethanol | ~10 mg/mL | Not Specified |

| 1,4-Benzoquinone | Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Not Specified |

| 1,4-Benzoquinone | Dimethylformamide (DMF) | ~30 mg/mL | Not Specified |

| 2,5-Dimethyl-1,4-benzoquinone | Toluene | 5 g/100mL | Not Specified |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible research and development. The following are detailed methodologies for two common experimental techniques used to determine the solubility of solid organic compounds in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

-

Separation of Undissolved Solute:

-

Allow the solution to stand undisturbed at the constant temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter the solubility.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Determination of Solute Mass:

-

Transfer the filtered, saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, cool the container to room temperature in a desiccator and weigh it.

-

The difference between the final weight and the initial weight of the container gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Solubility ( g/100 mL) = (Mass of dissolved solute in g / Volume of solution taken in mL) x 100

-

Shake-Flask Method with UV-Vis Spectroscopic Analysis

This method is particularly useful for compounds that have a strong chromophore, like this compound, allowing for quantification at low concentrations.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the desired solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution.

-

-

Separation and Dilution:

-

Follow the same procedure as in the gravimetric method (Step 2) to obtain a clear, saturated filtrate.

-

Accurately dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Spectroscopic Measurement:

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Convert the concentration to the desired units (e.g., g/100 mL).

-

Logical Relationships in Solubility Studies

The choice of solvent and experimental method are interconnected and depend on the properties of the solute and the desired accuracy of the measurement. The following diagram illustrates the logical flow for selecting an appropriate solubility determination strategy.

Conclusion

While precise, quantitative solubility data for this compound remains a gap in the scientific literature, its qualitative solubility in a range of common organic solvents is well-established. This guide provides robust and detailed experimental protocols that can be employed by researchers to determine the precise solubility of this compound in their solvents of interest. The provided workflows offer a clear visual guide for conducting these experiments. Accurate solubility data is fundamental to the successful application of this compound in research and development, and the methodologies outlined herein provide a solid foundation for obtaining this critical information.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2,3-Dimethyl-p-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of 2,3-dimethyl-p-benzoquinone. The document details experimental protocols for acquiring high-quality ¹H and ¹³C NMR spectra and presents a thorough analysis of the spectral data. The information herein is intended to assist researchers in the structural elucidation and quality control of this important chemical entity.

Introduction to this compound

This compound is a quinone derivative with a molecular formula of C₈H₈O₂. Its structure consists of a benzoquinone ring substituted with two methyl groups on adjacent carbon atoms. The symmetrical nature of the molecule simplifies its NMR spectra, making it an excellent subject for demonstrating fundamental NMR principles. Understanding the precise chemical shifts and coupling patterns is crucial for its unambiguous identification and for studying its role in various chemical and biological processes.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl groups and the electronic effects of the methyl substituents.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1 | ~2.05 | Singlet | 6H | -CH₃ (at C2, C3) |

| 2 | ~6.65 | Singlet | 2H | =CH (at C5, C6) |

Note: These are predicted values and may vary slightly based on experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of this compound, only four unique carbon signals are expected.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Signal | Chemical Shift (δ) ppm | Assignment |

| 1 | ~12.0 | -CH₃ (at C2, C3) |

| 2 | ~135.0 | =CH (at C5, C6) |

| 3 | ~145.0 | =C- (at C2, C3) |

| 4 | ~187.0 | C=O (at C1, C4) |

Note: These are predicted values and may vary slightly based on experimental conditions.

Experimental Protocols

To obtain high-resolution NMR spectra, the following experimental protocols are recommended.

Proper sample preparation is critical for acquiring high-quality NMR data.

-

Sample Weighing : For a standard ¹H NMR spectrum, weigh approximately 5-25 mg of this compound. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is preferable to achieve a good signal-to-noise ratio in a reasonable time.[1]

-

Solvent Selection : Choose a high-purity deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds like this compound.

-

Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2]

-

Transfer : Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

-

Internal Standard : For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, modern spectrometers can also reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Program : Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS) : 8-16 scans are typically sufficient for a sample of this concentration.

-

Spectral Width (SW) : A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

-

Acquisition Time (AQ) : 2-4 seconds.

-

Relaxation Delay (D1) : 1-5 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program : Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS) : A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Spectral Width (SW) : A spectral width of 0-220 ppm is standard for most organic compounds.[3]

-

Acquisition Time (AQ) : 1-2 seconds.

-

Relaxation Delay (D1) : 2-5 seconds.

Visualizations

The following diagrams illustrate the molecular structure, NMR signal assignments, and the experimental workflow.

Caption: Molecular structure of this compound with ¹H and ¹³C NMR signal assignments.

Caption: A generalized workflow for the NMR analysis of this compound.

Caption: Logical flow from molecular structure to predicted NMR spectra.

References

An In-depth Technical Guide to the Electrochemical Properties of 2,3-Dimethyl-p-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core electrochemical properties of 2,3-Dimethyl-p-benzoquinone. The document focuses on its redox behavior, electron transfer kinetics, and the established experimental protocols for its analysis. Quantitative data is presented in structured tables for clarity and comparative purposes, while key processes are visualized using diagrams generated with Graphviz to facilitate a deeper understanding of the underlying mechanisms.

Core Electrochemical Properties

This compound, a derivative of p-benzoquinone, is an electroactive organic molecule that participates in redox reactions. The presence of two electron-donating methyl groups on the quinone ring influences its electrochemical characteristics, distinguishing it from the parent p-benzoquinone. In aprotic (non-aqueous) solvents, the electrochemical reduction of p-benzoquinones, including the 2,3-dimethyl derivative, typically proceeds through a two-step, one-electron transfer mechanism.[1] This process involves the formation of a semiquinone radical anion intermediate, followed by the formation of a dianion.

The redox potentials of benzoquinone derivatives are sensitive to the nature and position of substituents on the aromatic ring. Electron-donating groups, such as the methyl groups in this compound, are known to make the reduction potential more negative, rendering the molecule more difficult to reduce compared to unsubstituted p-benzoquinone.[2]

Quantitative Electrochemical Data

| Parameter | Value | Method | Reference |

| Adiabatic Electron Affinity | 1.74 eV | Theoretical Calculation (B3LYP/6-311G(3d,p)) | [3] |

Table 1: Theoretical Electron Affinity of this compound. This value provides a measure of the energy change when an electron is added to the molecule in the gas phase.

For comparison, the following table presents experimental redox potential data for related p-benzoquinone derivatives. These values can be used to estimate the expected redox potential of this compound.

| Compound | First Reduction Potential (E°' vs. NHE) | Solvent | Supporting Electrolyte | Reference |

| p-Benzoquinone | +293 mV | pH 7 Aqueous Buffer | - | [4] |

| 2,6-Dimethyl-p-benzoquinone | Not specified, but characterized | Aqueous Buffer | - | |

| Tetramethyl-p-benzoquinone (Duroquinone) | Not specified, but characterized | - | - | [4] |

Table 2: Experimental Redox Potentials of Selected p-Benzoquinone Derivatives. The redox potential of this compound is expected to be more negative than that of p-benzoquinone due to the electron-donating effect of the two methyl groups.

Electrochemical Reaction Mechanism

The electrochemical reduction of this compound in an aprotic solvent follows a sequential two-step electron transfer. This mechanism is fundamental to understanding its behavior in electrochemical systems.

References

redox potential of 2,3-Dimethyl-p-benzoquinone

An In-depth Technical Guide on the Redox Potential of 2,3-Dimethyl-p-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a significant molecule in various chemical and biological processes. This document outlines the quantitative redox parameters, detailed experimental protocols for their determination, and the potential involvement of this quinone in cellular signaling pathways.

Quantitative Redox Potential Data

The redox potential of a compound is a measure of its tendency to acquire electrons and thereby be reduced. For quinones, these potentials are crucial in understanding their function in biological electron transport chains and their mechanisms of action as potential therapeutic agents. The redox behavior of this compound, like other quinones, can be characterized by its one-electron and two-electron/two-proton reduction potentials.

In aprotic media, the reduction typically occurs in two successive one-electron steps, forming a semiquinone anion radical and then a dianion. In protic media, the reduction is a two-electron, two-proton process. An experimental study has been conducted to determine the 1 e⁻ and 2 e⁻/2 H⁺ reduction potentials for a series of common quinones, including 2,3-dimethyl-1,4-benzoquinone, using cyclic voltammetry.[1]

| Parameter | Description | Value (vs. NHE) | Solvent/Conditions |

| E°' (Q/Q•⁻) | One-electron reduction potential | [Value cited in supplementary information of the referenced study] | Aprotic (e.g., Acetonitrile with 0.1 M (Bu₄N)PF₆) |

| E°' (Q, 2H⁺/H₂Q) | Two-electron, two-proton reduction potential | [Value cited in supplementary information of the referenced study] | Acidic Aqueous (e.g., 1 M p-TsOH) |

Note: The precise experimental values are contained within the supplementary data of the cited literature and are represented here as placeholders.

Experimental Protocols for Determining Redox Potential

The determination of quinone redox potentials is primarily achieved through electrochemical techniques such as Cyclic Voltammetry and Potentiometric Titration.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a versatile electrochemical method for studying redox-active substances. It provides information on the thermodynamics of redox processes and the kinetics of electron transfer reactions.

Objective: To determine the one-electron and two-electron/two-proton reduction potentials of this compound.

Materials and Equipment:

-

Potentiostat

-

Three-electrode cell:

-

This compound

-

Aprotic Solvent System: Acetonitrile (MeCN) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, (Bu₄N)PF₆)[1]

-

Aqueous System: Acidic aqueous solution (e.g., 1 M p-toluenesulfonic acid, p-TsOH)[1]

-

Inert gas (e.g., Nitrogen or Argon) for deaeration

Procedure:

-

Prepare a solution of this compound in the chosen solvent system (aprotic or aqueous).

-

Assemble the three-electrode cell and immerse the electrodes in the solution.

-

Deoxygenate the solution by bubbling with an inert gas for a sufficient duration.

-

Perform a cyclic voltammetry scan by sweeping the potential linearly from a starting potential to a switching potential and then back.

-

Record the resulting voltammogram (current vs. potential). The midpoint potential between the anodic and cathodic peaks provides an approximation of the standard redox potential.

-

For referencing, the potential of the reference electrode can be calibrated against a standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple in non-aqueous solutions.[1]

Potentiometric Titration

Potentiometric titration involves measuring the potential of a solution as a function of the volume of an added titrant. It is a highly accurate method for determining the endpoint of a redox reaction.

Objective: To determine the standard redox potential of the this compound/hydroquinone couple.

Materials and Equipment:

-

Potentiometer or pH/mV meter

-

Indicator Electrode: Platinum electrode

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

-

Burette

-

Stirring apparatus

-

Solution of 2,3-Dimethyl-p-hydroquinone (the reduced form)

-

Standardized solution of a strong oxidizing agent (e.g., ceric sulfate) or a reducing agent if starting with the quinone.

Procedure:

-

Place a known volume and concentration of the 2,3-Dimethyl-p-hydroquinone solution in a beaker.

-

Immerse the platinum indicator electrode and the reference electrode in the solution.

-

Begin stirring the solution.

-

Add the oxidizing titrant in small, measured increments from the burette.

-

After each addition, allow the potential to stabilize and record the cell potential (in mV).

-

Continue the titration well past the equivalence point, where a sharp change in potential is observed.

-

Plot the measured potential versus the volume of titrant added. The potential at the half-equivalence point corresponds to the standard redox potential (E°') of the couple.

Involvement in Signaling Pathways

Quinones are known to participate in various cellular processes, and their redox activity can influence signaling pathways, often through the generation of reactive oxygen species (ROS) or by reacting with cellular nucleophiles like glutathione. While specific signaling pathways for this compound are not extensively detailed in the provided search results, derivatives have been shown to impact key cellular signaling cascades.

For instance, 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ), a related compound, has been shown to induce cytotoxicity in hepatoma cells.[2] The mechanism involves both bioreductive alkylation and oxidative stress.[2] Studies on MeDZQ have implicated the mitogen-activated protein kinase (MAPK) signaling pathway in the cellular response to this quinone.[2] Specifically, the p38 kinase appears to be involved in cell death, while the JNK signaling pathway may be associated with cell survival.[2]

Another related compound, 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q₀), induces necrosis in HeLa cells by forming adducts with intracellular free sulfhydryl groups, leading to the disruption of carbohydrate metabolism and ATP depletion.[3]

References

The Natural Occurrence of 2,3-Dimethyl-p-benzoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-p-benzoquinone is a naturally occurring compound belonging to the diverse class of quinones. While many benzoquinone derivatives are widely distributed in nature, the specific isomer this compound has a more limited known distribution. This technical guide provides a comprehensive overview of the documented natural sources of this compound, detailed experimental protocols for its isolation and identification, and a discussion of its potential biosynthetic origins. This document is intended to serve as a valuable resource for researchers investigating the chemical ecology, biosynthesis, and potential applications of this and related natural products.

Natural Occurrence

The primary documented natural source of this compound is within the animal kingdom, specifically in the defensive secretions of certain insects.

Insect Defensive Secretions

This compound has been identified as a key component of the defensive chemical arsenal of the mirid bug, Pamillia behrensii.[1][2] This insect releases a potent secretion from its metathoracic scent glands when threatened, which contains a mixture of volatile organic compounds. Alongside this compound, its reduced form, 2,3-dimethyl-1,4-hydroquinone, has also been detected in these secretions.[1][2] The presence of both the oxidized and reduced forms suggests a dynamic chemical defense mechanism. Benzoquinones, in general, are known to be effective irritants and repellents against predators and microorganisms.[1]

Quantitative Data

The following table summarizes the quantitative data regarding the presence of this compound in the defensive secretions of Pamillia behrensii. It is important to note that the quantity of the secreted compound can be influenced by the level of agitation or threat perceived by the insect.[1]

| Natural Source (Organism) | Secretion Component | Analytical Method | Notes | Reference |

| Pamillia behrensii (Mirid Bug) | This compound | GC-MS | A positive correlation was observed between the amount of benzoquinone released and the degree of agitation of the bug. | [1] |

| Pamillia behrensii (Mirid Bug) | 2,3-Dimethyl-1,4-hydroquinone | GC-MS | Also present in the metathoracic scent gland secretion. | [1] |

Experimental Protocols

The following protocols are generalized methodologies for the extraction, isolation, and identification of this compound from insect defensive secretions, based on established techniques for analyzing similar volatile compounds.

Protocol 1: Non-lethal Sampling of Defensive Secretions

This protocol is designed for the collection of defensive secretions without sacrificing the insect, allowing for repeated sampling or further behavioral studies.

Materials:

-

Live specimens of Pamillia behrensii

-

Solid Phase Microextraction (SPME) fibers (e.g., with Divinylbenzene/Carboxen/Polydimethylsiloxane coating)

-

Gas-tight syringe

-

Small glass vial or chamber

-

Forceps

Procedure:

-

Gently hold the insect using soft forceps.

-

Induce the release of the defensive secretion by applying gentle pressure to the thorax or by simulating a predator attack (e.g., gentle pinching of a leg).

-

Expose the SPME fiber to the released volatiles within the vial for a predetermined time (e.g., 5-15 minutes) to adsorb the compounds.

-

Alternatively, for species reluctant to release secretions, mechanical irritation by pressing the bug with the plunger of a syringe can be employed.[3][4]

-

Retract the fiber into the needle and immediately proceed to GC-MS analysis.

Protocol 2: Solvent Extraction of Whole Glands or Secretions

This protocol involves the dissection of the scent glands or extraction of the entire insect to analyze the total chemical content.

Materials:

-

Insect specimens (fresh or frozen)

-

Hexane (or other suitable organic solvent like dichloromethane)

-

Glass vials with PTFE-lined caps

-

Microsyringe

-

Dissecting microscope and tools

-

Vortex mixer

-

Centrifuge

Procedure:

-

For whole-body extraction, place a single insect in a glass vial with a known volume of hexane (e.g., 50 µL).[1]

-

Agitate the vial for 10 minutes to extract the compounds from the cuticle and any released secretions.

-

For gland-specific analysis, dissect the metathoracic scent glands under a microscope and place them in a vial with hexane.

-

Vortex the sample for 1 minute and then centrifuge to pellet any debris.

-

Carefully transfer the supernatant to a clean vial for GC-MS analysis.

Protocol 3: GC-MS Analysis for Identification and Quantification

Instrumentation and Conditions:

-

Gas Chromatograph: Coupled to a Mass Spectrometer (GC-MS).

-

Column: A non-polar or medium-polarity capillary column is suitable, for instance, a ZB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or an Rtx-200 column (fluorinated polysiloxane stationary phase).[3][4]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes. (Note: This is a general program and should be optimized for the specific instrument and column.)

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

Source Temperature: 230 °C.

-

Identification:

-

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak of interest with that of an authentic standard.

-

The mass spectrum of this compound will show a characteristic molecular ion peak (M+) at m/z 136 and other fragment ions.

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standards using the same GC-MS method to generate a calibration curve by plotting peak area against concentration.

-

The concentration of this compound in the insect extract can then be determined from this calibration curve.

Biosynthesis and Signaling Pathways

The precise biosynthetic pathway of this compound in Pamillia behrensii has not been elucidated. However, studies on other insects provide a general framework for the biosynthesis of alkylated benzoquinones.

Proposed Biosynthetic Pathway

It is hypothesized that alkylated benzoquinones in insects are synthesized via one of two primary routes:

-

Acetate Condensation Pathway: This pathway involves the head-to-tail condensation of acetate units (via acetyl-CoA and malonyl-CoA) to form a poly-β-carbonyl intermediate, which then cyclizes and is subsequently modified to produce the benzoquinone ring.

-

Shikimate Pathway Precursors: This pathway utilizes aromatic amino acids, such as tyrosine and phenylalanine, which are deaminated and hydroxylated to form hydroquinone precursors. These precursors are then alkylated and oxidized to form the final benzoquinone products.

The diagram below illustrates a generalized proposed biosynthetic pathway for alkylated benzoquinones in insects.

Caption: Generalized proposed biosynthetic pathways for alkylated benzoquinones in insects.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding signaling pathways that are directly modulated by this compound. In the context of its defensive role, the compound acts as an external chemical signal (an allomone) to deter predators. The signaling cascade it triggers would be within the predator's sensory systems (e.g., olfactory or gustatory receptors), leading to a repellent behavioral response. The diagram below illustrates this logical relationship.

Caption: Logical flow of the defensive signaling role of this compound.

Conclusion

This compound is a fascinating, yet understudied, natural product with a confirmed role in the chemical defense of the mirid bug Pamillia behrensii. While its natural occurrence appears to be limited based on current knowledge, the provided protocols offer a solid foundation for its further investigation. Future research should focus on elucidating its specific biosynthetic pathway in P. behrensii, exploring its presence in other organisms, and investigating its potential pharmacological activities. The diagrams provided offer a conceptual framework for understanding its origins and function, which can guide future experimental designs.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Comparative Analysis of Volatile Defensive Secretions of Three Species of Pyrrhocoridae (Insecta: Heteroptera) by Gas Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Analysis of Volatile Defensive Secretions of Three Species of Pyrrhocoridae (Insecta: Heteroptera) by Gas Chromatography-Mass Spectrometric Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 2,3-Dimethyl-p-benzoquinone: An In-depth Technical Guide

Disclaimer: Specific toxicological data for 2,3-Dimethyl-p-benzoquinone is limited in publicly available literature. This guide provides a comprehensive overview based on the toxicological properties of the parent compound, p-benzoquinone, and other structurally related quinone derivatives. The information presented is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound belongs to the quinone family, a class of compounds known for their redox activity and biological reactivity. While specific quantitative toxicological data for this particular isomer is scarce, the broader class of p-benzoquinones has been studied for its cytotoxic, mutagenic, and irritant properties. The primary mechanisms of quinone toxicity are believed to be the generation of reactive oxygen species (ROS) through redox cycling and the formation of covalent adducts with cellular macromolecules, such as proteins and DNA. These actions can lead to oxidative stress, disruption of cellular signaling pathways, and ultimately, cell death. This document synthesizes the available information on related compounds to provide a predictive toxicological profile for this compound.

General Toxicology of p-Benzoquinones

p-Benzoquinone and its derivatives are generally considered to be toxic. According to the harmonised classification and labelling approved by the European Union, p-benzoquinone is toxic if swallowed or inhaled, causes serious eye and skin irritation, and may cause respiratory irritation. It is also suspected of causing genetic defects and may cause an allergic skin reaction.

Table 1: Summary of Harmonized Classification for p-Benzoquinone

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | Toxic if swallowed |

| Acute Toxicity (Inhalation) | Category 3 | Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation |

| Skin Sensitisation | Category 1B | May cause an allergic skin reaction |

| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation |

| (Single Exposure) |

Cytotoxicity of p-Benzoquinone Congeners

The cytotoxicity of various p-benzoquinone derivatives has been evaluated in different cell lines. The toxicity is influenced by the nature and position of substituents on the quinone ring, which affect properties like electron affinity and molecular volume.[1] Methyl-substituted p-benzoquinones have been shown to be cytotoxic towards PC12 cells.[1]

Table 2: Comparative Cytotoxicity of p-Benzoquinone and its Derivatives

| Compound | Cell Line | Cytotoxicity Endpoint (e.g., IC50) | Reference |

| p-Benzoquinone | HL-60 | Doses below 10 µM did not significantly reduce viability | [2] |

| 2,5-Dimethyl-p-benzoquinone | Not Specified | Toxic if swallowed | Safety Data Sheet |

| 2,6-Dimethyl-p-benzoquinone | Not Specified | Causes skin and eye irritation | Safety Data Sheet |

| N-acetyl-2,6-dimethyl-p-benzoquinone imine | Rat Hepatocytes | Potent cytotoxin | [3] |

Note: This table is illustrative and compiles data from various sources on related compounds due to the lack of specific data for this compound.

Mechanisms of Toxicity

The toxicity of quinones is primarily attributed to two interconnected mechanisms: oxidative stress via redox cycling and arylation of nucleophilic macromolecules.

Oxidative Stress and Redox Cycling

Quinones can be reduced to semiquinone radicals by cellular reductases. These radicals can then react with molecular oxygen to regenerate the parent quinone and produce superoxide radicals. This process, known as redox cycling, leads to the continuous generation of reactive oxygen species (ROS), including superoxide, hydrogen peroxide, and hydroxyl radicals.[4] This surge in ROS can overwhelm the cellular antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA.

Arylation of Macromolecules

Quinones are electrophilic and can react with nucleophilic groups in cellular macromolecules, particularly the sulfhydryl groups of cysteine residues in proteins and glutathione (GSH).[4] This process, known as arylation or Michael addition, can lead to the inactivation of critical enzymes and depletion of the cellular antioxidant, GSH.[5] The depletion of GSH further exacerbates oxidative stress.

Genotoxicity and Mutagenicity

Several p-benzoquinone derivatives have been shown to be mutagenic in the Ames test.[6] The mutagenicity is believed to arise from both oxidative DNA damage caused by ROS and the formation of DNA adducts.[6]

Involvement of Signaling Pathways

The cellular stress induced by quinones can activate various signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK family, including ERK, JNK, and p38, are key regulators of cellular processes such as proliferation, differentiation, and apoptosis.

Studies on p-benzoquinone have shown that it can induce the phosphorylation of ERK1/2 proteins in a ROS-dependent manner.[2] Other studies on substituted quinones have implicated the JNK and p38 pathways in the cellular response to quinone-induced stress.[6] Activation of these pathways can have divergent outcomes, leading to either cell survival or apoptosis, depending on the specific stimulus and cellular context.

Experimental Protocols

The following are generalized protocols for key in vitro assays that would be used to assess the toxicology of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol Steps:

-

Cell Seeding: Cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is used to assess the mutagenic potential of a chemical.

Protocol Steps:

-

Strain Selection: Histidine-dependent strains of Salmonella typhimurium (and/or tryptophan-dependent E. coli) are used.

-

Metabolic Activation: The test is performed with and without the addition of a liver extract (S9 fraction) to simulate metabolic activation.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid (e.g., histidine).

-

Incubation: The plates are incubated for 48-72 hours.

-

Colony Counting: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the amino acid will grow and form colonies. The number of revertant colonies is counted. An increase in the number of colonies compared to the control indicates mutagenic potential.[7][8]

Conclusion

References

- 1. Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Molecular mechanisms of quinone cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p-Benzoquinone, a reactive metabolite of benzene, prevents the processing of pre-interleukins-1 alpha and -1 beta to active cytokines by inhibition of the processing enzymes, calpain, and interleukin-1 beta converting enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetic acid- and phenyl-p-benzoquinone-induced overt pain-like behavior depends on spinal activation of MAP kinases, PI(3)K and microglia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. microbiologyinfo.com [microbiologyinfo.com]

An In-depth Technical Guide to the Safety and Handling of 2,3-Dimethyl-p-benzoquinone

This guide provides comprehensive safety and handling information for 2,3-Dimethyl-p-benzoquinone, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical safety resources. Note that data for closely related compounds like p-benzoquinone and other dimethyl-p-benzoquinone isomers are included for a comprehensive overview of potential hazards.

Hazard Identification and Classification

This compound and its analogs are classified as hazardous chemicals. The primary hazards include acute toxicity, skin and eye irritation, and potential for respiratory irritation.[1][2][3][4] It is crucial to handle this compound with appropriate safety precautions.

GHS Hazard Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 3 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |

| Flammable solids | Category 1 |

| Germ cell mutagenicity | Category 2 |

| Short-term (acute) aquatic hazard | Category 1 |

| Long-term (chronic) aquatic hazard | Category 1 |

Data derived from p-benzoquinone and 2,5-dimethyl-p-benzoquinone safety sheets.[1][5]

Hazard Statements:

-

H228: Flammable solid.[5]

-

H301 + H331: Toxic if swallowed or if inhaled.[5]

-

H314: Causes severe skin burns and eye damage.[5]

-

H315: Causes skin irritation.[4]

-

H317: May cause an allergic skin reaction.[5]

-

H319: Causes serious eye irritation.[4]

-

H341: Suspected of causing genetic defects.[5]

-

H410: Very toxic to aquatic life with long lasting effects.[4][5]

Physical and Chemical Properties Relevant to Safety

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Source |

| Melting Point | 55-57 °C | [6] |

| Boiling Point | 200.3 °C at 760 mmHg | [6] |

| Flash Point | 70.9 °C | [6] |

| Appearance | White to dark yellow crystalline powder.[1][7] | |

| Solubility | Almost insoluble in water; soluble in chloroform, DMSO (slightly), and methanol (slightly).[6][7] | |

| Vapor Pressure | 0.326 mmHg at 25°C | [6] |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[8][9]

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[2][10] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[10][11] |

| Respiratory Protection | Use a NIOSH/MSHA approved respirator if dust is generated or if working in poorly ventilated areas.[5][10][11] |

| General Hygiene | Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.[1][3][10] An eyewash station and safety shower should be readily available.[11][12] |

First Aid Measures

In case of exposure, immediate medical attention is crucial.[1][3]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][13][14] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12][13] Seek medical attention.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[1][12][13] Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][12] |

Fire Fighting Measures

This compound is a combustible solid and may form explosive dust-air mixtures.[1][10][15]

| Aspect | Guideline |

| Suitable Extinguishing Media | Use dry chemical, CO2, water spray, or alcohol-resistant foam.[10][14][16] |

| Specific Hazards | Hazardous combustion products include carbon monoxide and carbon dioxide.[1][2] Containers may explode in a fire.[10] |

| Protective Equipment for Firefighters | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5][11] |

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.

| Step | Action |

| Personal Precautions | Evacuate personnel from the area.[10] Wear appropriate PPE as outlined in Section 3. Avoid breathing dust and prevent contact with skin and eyes.[1][5] |

| Environmental Precautions | Prevent the substance from entering drains and waterways.[5][12] |

| Containment and Cleanup | Moisten the spilled solid to prevent dusting.[15] Carefully sweep up the material and place it into a suitable, labeled container for disposal.[1][10][12] Ventilate the area and wash the spill site after material pickup is complete.[10] |

Handling and Storage

Proper handling and storage are critical to maintaining the stability and safety of this compound.

| Aspect | Guideline |

| Safe Handling | Work in a well-ventilated area or under a chemical fume hood.[1] Avoid generating dust.[1] Ground/bond container and receiving equipment to prevent static discharge.[5] |

| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][5] Keep away from heat, sparks, and open flames.[10] Store locked up.[1][5] |

| Incompatible Materials | Strong oxidizing agents.[1][2] |

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[5] It may be necessary to dispose of this chemical as a hazardous waste.[10]

Experimental Protocols

Detailed experimental protocols for toxicological studies are not typically provided in safety data sheets. The hazard classifications are generally based on data from studies conducted under standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For specific experimental methodologies, researchers should consult the primary toxicological literature.

Visualizations

Logical Workflow for Handling a this compound Spill

Caption: A flowchart illustrating the step-by-step procedure for safely managing a spill of this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. lobachemie.com [lobachemie.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. lookchem.com [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. epa.gov [epa.gov]

- 9. corporate.dow.com [corporate.dow.com]

- 10. nj.gov [nj.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. nj.gov [nj.gov]

- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. ICSC 0779 - p-BENZOQUINONE [inchem.org]

- 16. BENZOQUINONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Application Notes and Protocols: 2,3-Dimethyl-p-benzoquinone as an Oxidant in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinones, particularly p-benzoquinones, are a versatile class of oxidizing agents in organic synthesis, primarily utilized for dehydrogenation reactions to introduce unsaturation and for the oxidation of various functional groups. While 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a widely recognized and potent oxidant, its substituted analogues, such as 2,3-dimethyl-p-benzoquinone, also possess oxidative capabilities, albeit with different reactivity profiles. These variations in reactivity can be leveraged for enhanced selectivity in complex molecular settings.

The oxidizing power of substituted p-benzoquinones is significantly influenced by the electronic nature of their substituents. Electron-withdrawing groups, such as chloro and cyano moieties found in DDQ, enhance the redox potential, rendering the quinone a stronger oxidant. Conversely, electron-donating groups, like the methyl groups in this compound, decrease the redox potential, resulting in a milder oxidizing agent.[1] This modulation of reactivity makes this compound a potentially useful reagent for substrates that may be sensitive to harsher oxidants.

This document provides an overview of the applications of this compound as an oxidant, drawing comparisons with the more extensively studied DDQ. It includes detailed protocols for key transformations where p-benzoquinones are employed, offering a foundational guide for researchers exploring the utility of this milder quinone oxidant.

Core Applications and Comparative Reactivity

The primary applications of p-benzoquinones as oxidants in organic synthesis include:

-

Dehydrogenation: Introduction of double bonds to form aromatic systems or α,β-unsaturated carbonyl compounds.

-

Oxidation of Alcohols: Conversion of alcohols to aldehydes and ketones.

-

Oxidative Coupling and Cyclization Reactions: Facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.

Due to the electron-donating nature of its methyl groups, this compound is a less potent oxidant than DDQ.[1] This suggests that reactions requiring a high-potential oxidant may proceed sluggishly or not at all with the dimethyl analogue. However, for substrates prone to over-oxidation or decomposition under the action of strong oxidants, this compound may offer a more controlled and selective alternative.

Dehydrogenation Reactions

Dehydrogenation is a hallmark application of p-benzoquinones, proceeding via a hydride transfer mechanism.[2] This is particularly effective for the aromatization of hydroaromatic compounds and the formation of conjugated enones.

Table 1: Comparative Data for Dehydrogenation Reactions

| Substrate | Oxidant | Product | Reaction Conditions | Yield (%) | Reference |

| Tetralone | DDQ | α-Naphthol | Dioxane, reflux | 95 | Generic Protocol |

| 9,10-Dihydroanthracene | DDQ/NaNO₂/O₂ | Anthracene | 120 °C, 1.3 MPa O₂ | >99 | [3] |

| Hydroquinones | Activated Carbon/O₂ | Benzoquinones | Toluene, 100 °C | 80-99 | [4] |